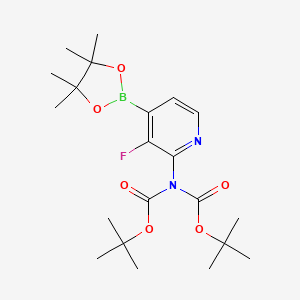
(1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol: is a chemical compound with the molecular formula C7H13N3O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol typically involves the reaction of imidazole with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the demand for the compound in various applications. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other functional groups can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of imidazole-containing biomolecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes and receptors. Its imidazole moiety is known to interact with various biological targets, making it a valuable scaffold for medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to act as a ligand and form stable complexes with metal ions is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
(3-Aminopropyl)triethoxysilane: This compound is used in surface functionalization and has applications in materials science.
1-(3-Aminopropyl)imidazole: A closely related compound with similar chemical properties and applications.
Uniqueness: (1-(3-Aminopropyl)-1H-imidazol-2-yl)methanol is unique due to its specific structure, which combines the properties of imidazole and alcohol functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
[1-(3-aminopropyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C7H13N3O/c8-2-1-4-10-5-3-9-7(10)6-11/h3,5,11H,1-2,4,6,8H2 |
Clé InChI |
WHYAFSLHYGZUEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)CO)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)




![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)

